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Introduction
ATTO 594 is a fluorescent label belonging to the rhodamine dye family, characterized by its

strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] Its

maleimide derivative, ATTO 594 maleimide, is a thiol-reactive probe that enables the specific,

covalent labeling of cysteine residues in proteins and other biomolecules.[2][4] This specific

mode of conjugation is highly valuable for a multitude of applications in research and drug

development, including fluorescence microscopy, single-molecule detection, and flow

cytometry.[1] The hydrophilic nature of ATTO 594 ensures good water solubility of the dye-

protein conjugate.[1]

The reaction between the maleimide group and the sulfhydryl group of a cysteine residue

proceeds optimally at a neutral pH range of 7.0-7.5, forming a stable thioether bond.[4] This

allows for the selective labeling of cysteines in the presence of other nucleophilic residues like

lysines, which are more reactive at higher pH values.

These application notes provide a comprehensive overview of the properties of ATTO 594
maleimide, detailed protocols for protein labeling and characterization, and an example of its

application in studying protein dynamics through single-molecule Fluorescence Resonance

Energy Transfer (smFRET).
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Properties of ATTO 594 Maleimide
A summary of the key physical and spectral properties of ATTO 594 maleimide is presented in

the table below.

Property Value Reference

Molecular Weight 928.09 g/mol [3]

Excitation Maximum (λex) 603 nm [3][4]

Emission Maximum (λem) 626 nm [3][4]

Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹ [3][4]

Fluorescence Quantum Yield

(η)
0.85 [3]

Correction Factor (280 nm) 0.50 [4]

Recommended Solvent DMSO or DMF [3][4]

Storage Conditions
-20°C, protected from light and

moisture
[4]

Experimental Protocols
Protocol 1: Cysteine-Specific Protein Labeling with
ATTO 594 Maleimide
This protocol outlines the steps for the covalent labeling of a protein with available cysteine

residues using ATTO 594 maleimide.

Materials:

Protein of interest with at least one accessible cysteine residue

ATTO 594 maleimide

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_594.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_594.pdf
https://www.researchgate.net/figure/Workflow-for-a-static-smFRET-experiment-A-Schematic-of-the-FRET-assay-The-FRET_fig2_363533540
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_594.pdf
https://www.researchgate.net/figure/Workflow-for-a-static-smFRET-experiment-A-Schematic-of-the-FRET-assay-The-FRET_fig2_363533540
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_594.pdf
https://www.researchgate.net/figure/Workflow-for-a-static-smFRET-experiment-A-Schematic-of-the-FRET-assay-The-FRET_fig2_363533540
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_594.pdf
https://www.researchgate.net/figure/Workflow-for-a-static-smFRET-experiment-A-Schematic-of-the-FRET-assay-The-FRET_fig2_363533540
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_594.pdf
https://www.researchgate.net/figure/Workflow-for-a-static-smFRET-experiment-A-Schematic-of-the-FRET-assay-The-FRET_fig2_363533540
https://www.researchgate.net/figure/Workflow-for-a-static-smFRET-experiment-A-Schematic-of-the-FRET-assay-The-FRET_fig2_363533540
https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphate-Buffered Saline (PBS), pH 7.4 (8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, and

0.24 g KH₂PO₄ in 1 L distilled water)

(Optional) TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) for disulfide bond

reduction

Gel filtration column (e.g., Sephadex G-25)

Reaction tubes

Spectrophotometer

Procedure:

Protein Preparation:

Dissolve the protein in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues

for labeling, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room

temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting

column prior to adding the dye, as it will react with the maleimide. TCEP does not need to

be removed.

ATTO 594 Maleimide Stock Solution Preparation:

Allow the vial of ATTO 594 maleimide to warm to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMF or DMSO.

For example, dissolve 1 mg of ATTO 594 maleimide (MW = 928.09) in 107 µL of solvent.

This stock solution should be prepared fresh for optimal reactivity.

Labeling Reaction:

Add a 10- to 20-fold molar excess of the ATTO 594 maleimide stock solution to the protein

solution. The optimal ratio may need to be determined empirically for each protein.
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Gently mix the reaction mixture and incubate for 2 hours at room temperature, protected

from light. For sensitive proteins, the incubation can be performed overnight at 4°C.

Purification of the Labeled Protein:

After the incubation period, it is crucial to remove the unreacted dye. This is typically

achieved using a gel filtration column (e.g., Sephadex G-25).

Equilibrate the column with PBS buffer (pH 7.4).

Apply the reaction mixture to the column.

Elute the labeled protein with PBS buffer. The first colored band to elute will be the protein-

dye conjugate, while the slower-moving band will be the free dye.

Collect the fractions containing the labeled protein.

Storage:

Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is

recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and

store at -20°C or -80°C.

Protocol 2: Determination of the Degree of Labeling
(DOL)
The Degree of Labeling (DOL), which represents the average number of dye molecules per

protein molecule, can be determined spectrophotometrically.

Procedure:

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the

absorbance maximum of ATTO 594, which is 603 nm (A₆₀₃).

Calculate the concentration of the protein using the following formula, which corrects for the

absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₆₀₃ × CF₂₈₀)] / ε_protein
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Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

A₆₀₃ is the absorbance of the conjugate at 603 nm.

CF₂₈₀ is the correction factor for ATTO 594 at 280 nm (0.50).

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = A₆₀₃ / ε_dye

Where:

A₆₀₃ is the absorbance of the conjugate at 603 nm.

ε_dye is the molar extinction coefficient of ATTO 594 at 603 nm (120,000 M⁻¹cm⁻¹).

Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data
The efficiency of cysteine labeling with maleimide dyes is typically high, often ranging from 70%

to 90%. However, the actual labeling efficiency and stoichiometry can vary depending on the

protein's structure, the accessibility of the cysteine residue, and the reaction conditions. Below

is a table with representative data.
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Protein
Labeled
Residue(s)

Dye
Labeling
Efficiency/D
OL

Application Reference

σ⁷⁰ (R596C

mutant)
Cys596

Alexa Fluor

488

Maleimide

91%
Fluorescence

Spectroscopy
[5]

σ⁷⁰ (R596C

mutant)
Cys596

Alexa Fluor

647

Maleimide

70%
Fluorescence

Spectroscopy
[5]

Calmodulin

(T34C/T110C

)

Cys34,

Cys110

ATTO 594

Maleimide

Not specified,

used for

FRET

smFRET [6]

Bovine

Serum

Albumin

(BSA)

Cys34
Maleimide-

activated

20-30

maleimides

per BSA

Immunization [7]

Visualizations
Experimental Workflow for Cysteine Labeling
The following diagram illustrates the general workflow for labeling a protein with ATTO 594
maleimide.
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Caption: Workflow for ATTO 594 maleimide labeling of proteins.

Application in Studying Protein Dynamics: Single-
Molecule FRET (smFRET)
ATTO 594 is frequently used as an acceptor fluorophore in smFRET experiments to study

conformational changes in proteins, which is fundamental to understanding many signaling

pathways.
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Caption: Experimental workflow for a single-molecule FRET study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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